

Application Notes and Protocols: Synthesis of N-cyclohexanecarbonylpentadecylamine

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Compound of Interest

Compound Name: N-cyclohexanecarbonylpentadecylamine

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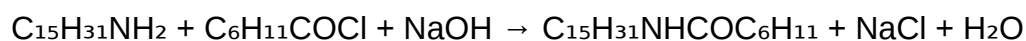
Introduction

N-cyclohexanecarbonylpentadecylamine is a synthetic amide that has been identified as a selective inhibitor of the acid amidase that hydrolyzes N-acylethanolamines. This selectivity makes it a valuable pharmacological tool to differentiate the activity of this acid amidase from fatty acid amide hydrolase (FAAH). The synthesis of this compound is achieved through a straightforward N-acylation reaction. The protocol described herein utilizes the Schotten-Baumann reaction, a robust and widely used method for the synthesis of amides from amines and acyl chlorides.[1][2][3] This method is particularly effective for the acylation of primary amines like pentadecylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism in a biphasic system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[2][4]

Reaction Scheme

The synthesis involves the reaction of pentadecylamine with cyclohexanecarbonyl chloride in the presence of a base, typically sodium hydroxide.

Chemical Equation:



Pentadecylamine + Cyclohexanecarbonyl Chloride → **N-cyclohexanecarbonylpentadecylamine**

Experimental Protocol

Materials and Reagents

- Pentadecylamine ($\text{C}_{15}\text{H}_{33}\text{N}$)
- Cyclohexanecarbonyl chloride ($\text{C}_7\text{H}_{11}\text{ClO}$)
- Dichloromethane (CH_2Cl_2)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol
- Deionized water
- Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve pentadecylamine (1.0 eq) in dichloromethane (DCM). Stir the solution at room temperature until the amine is fully dissolved. Cool the flask in an ice bath to 0 °C.
- **Addition of Base:** Prepare a 10% aqueous solution of sodium hydroxide. Add the NaOH solution to the stirred solution of pentadecylamine.
- **Addition of Acyl Chloride:** While maintaining the temperature at 0 °C and stirring vigorously, add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the biphasic mixture over a period of 15-20 minutes.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by TLC. Prepare a developing chamber with a suitable eluent system (e.g., hexane:ethyl acetate 4:1). Spot the reaction mixture against the starting amine on a TLC plate. The reaction is complete when the spot corresponding to pentadecylamine has disappeared.
- **Work-up:**
 - Transfer the reaction mixture to a separatory funnel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent.
- **Isolation of Crude Product:** Remove the solvent (dichloromethane) from the filtrate under reduced pressure using a rotary evaporator to yield the crude **N-cyclohexanecarbonylpentadecylamine**, which is expected to be a solid at room temperature.

- Purification:
 - Purify the crude product by recrystallization.
 - Dissolve the crude solid in a minimal amount of hot ethanol.
 - Slowly add deionized water until the solution becomes turbid.
 - Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
 - Collect the purified crystals by vacuum filtration, washing with cold ethanol/water.
 - Dry the crystals under vacuum to obtain pure **N-cyclohexanecarbonylpentadecylamine**.

Data Presentation

Table 1: Reactant and Product Information

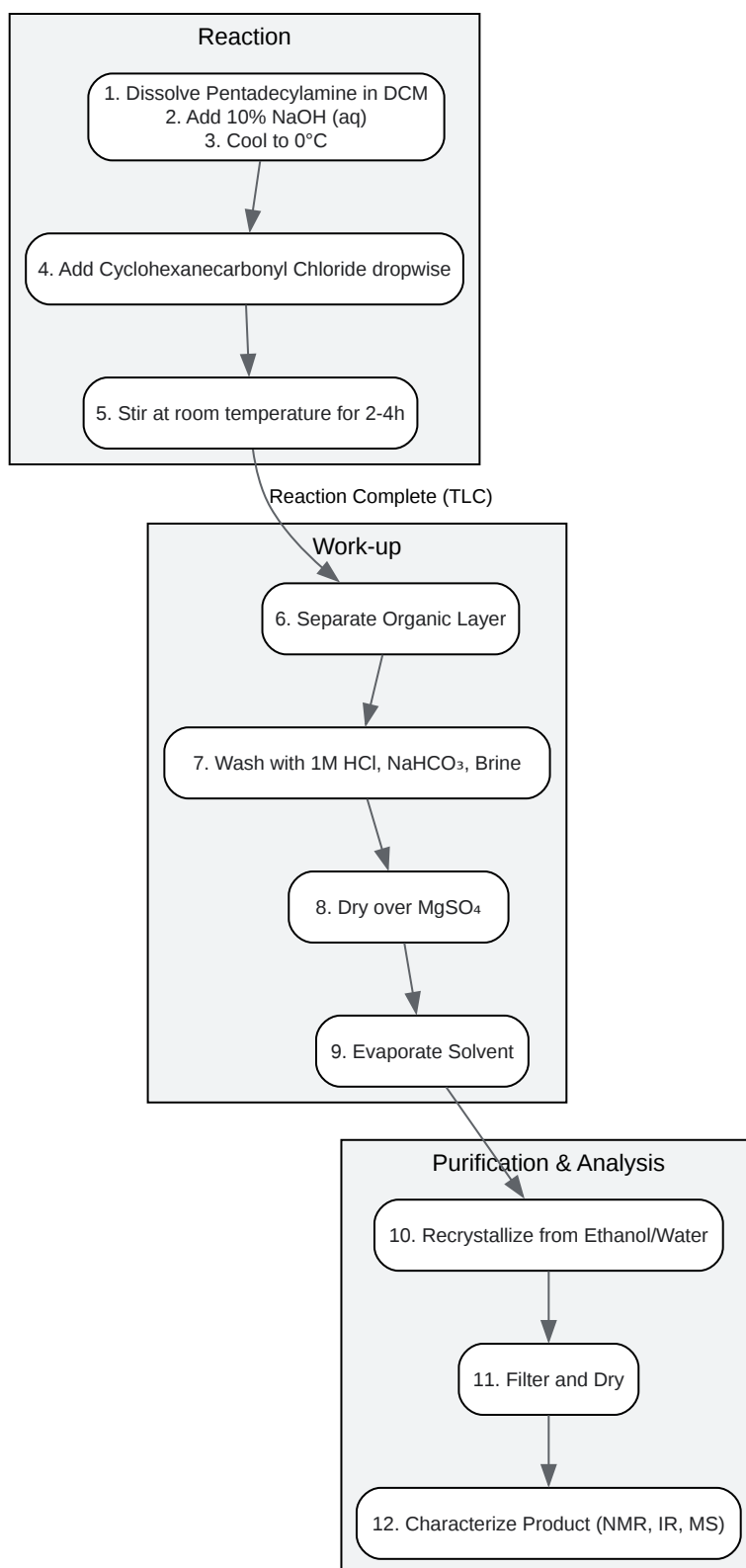
Compound	Molecular Formula	Molar Mass (g/mol)	Moles (mmol)	Equivalents
Pentadecylamine	C ₁₅ H ₃₃ N	227.44	User defined	1.0
Cyclohexanecarbonyl chloride	C ₇ H ₁₁ ClO	146.62	User defined	1.1
Sodium Hydroxide	NaOH	40.00	User defined	>1.1
N-cyclohexanecarbonylpentadecylamine	C ₂₂ H ₄₃ NO	337.58	-	-

Table 2: Characterization Data for N-cyclohexanecarbonylpentadecylamine

Property	Expected Value
Physical Appearance	White to off-white solid
Melting Point	To be determined experimentally
Theoretical Yield	To be calculated based on the limiting reagent
^1H NMR (CDCl_3 , 400 MHz)	Predicted δ (ppm): ~5.3 (br s, 1H, NH), 3.2 (q, 2H, -NH-CH ₂ -), 2.1 (m, 1H, -CO-CH-), 1.8-1.6 (m, 5H, cyclohexyl), 1.5 (m, 2H, -NH-CH ₂ -CH ₂ -), 1.4-1.2 (m, 24H, -(CH ₂) ₁₂ -), 0.88 (t, 3H, -CH ₃)
^{13}C NMR (CDCl_3 , 100 MHz)	Predicted δ (ppm): ~176 (C=O), 46 (CO-CH), 40 (-NH-CH ₂ -), 32, 30, 29.7, 29.6, 29.5, 29.4, 29.3, 27, 26, 22.7 (aliphatic CH ₂), 14.1 (-CH ₃)
IR (KBr, cm^{-1})	Predicted ν : ~3300 (N-H stretch), ~2920, 2850 (C-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend)
Mass Spectrometry (ESI+)	m/z : $[\text{M}+\text{H}]^+ = 338.34$, $[\text{M}+\text{Na}]^+ = 360.32$

Visualizations

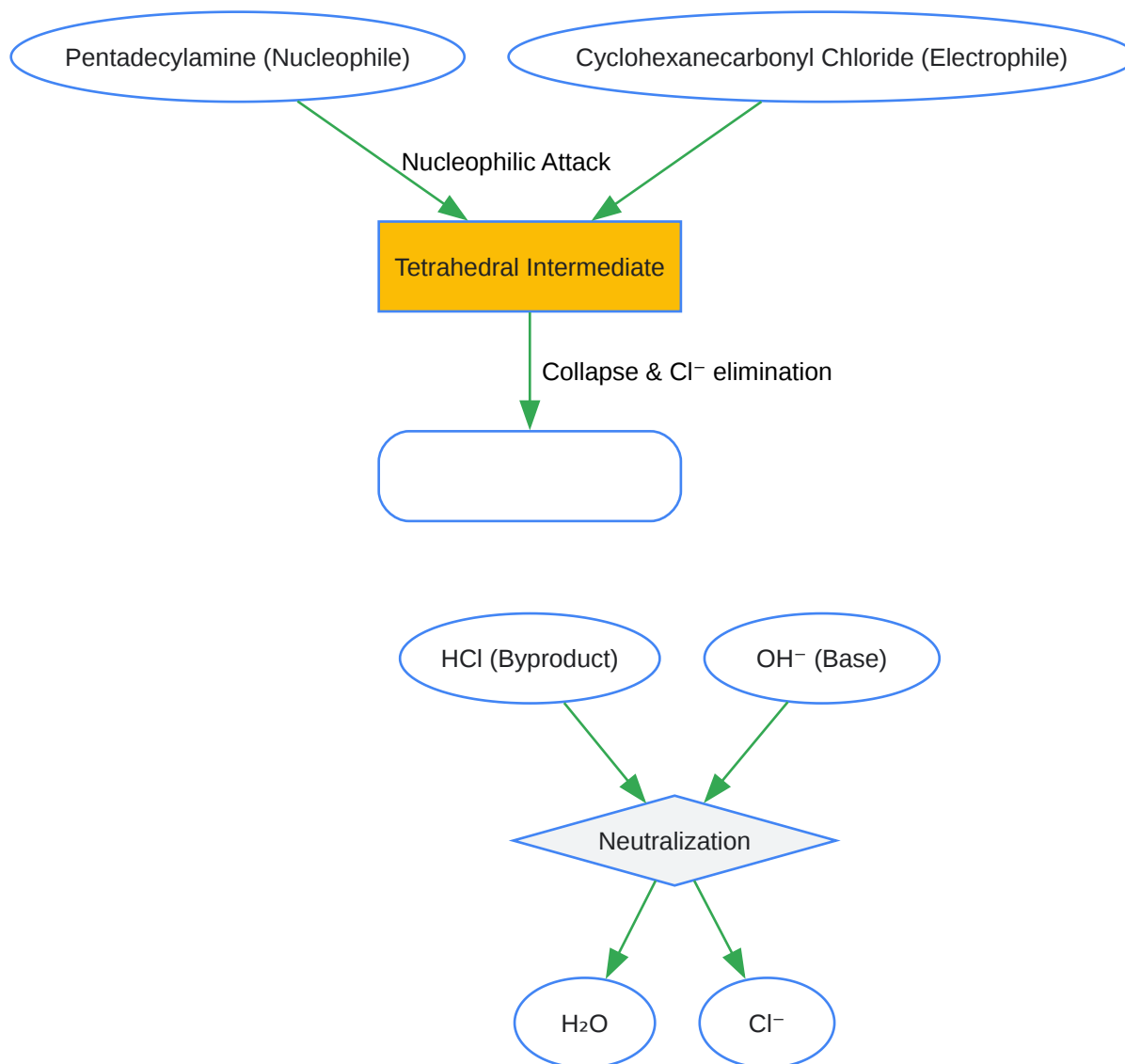
Diagram 1: Synthesis Workflow



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Caption: Workflow for the synthesis of **N-cyclohexanecarbonylpentadecylamine**.

Diagram 2: Signaling Pathway Analogy (Reaction Mechanism)



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Caption: Key steps in the Schotten-Baumann N-acylation reaction.

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